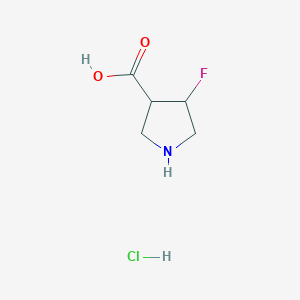
4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound. It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . The compound has a fluorine atom and a carboxylic acid group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of fluorinated pyrrolidines can be complex and requires specific conditions . The synthetic strategies often involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The exact synthesis process for “this compound” is not specified in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is substituted with a fluorine atom and a carboxylic acid group . The exact spatial orientation of these substituents can significantly influence the compound’s biological activity .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives are recognized for their utility in medicinal chemistry, particularly as synthons in the synthesis of dipeptidyl peptidase IV inhibitors. A study by Singh and Umemoto (2011) details the high-yield synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination. These compounds serve as intermediates for various 4-fluoropyrrolidine derivatives, showcasing their versatility in medicinal applications Singh & Umemoto, 2011.
Antibacterial Agents
The synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have been explored, with some compounds showing more activity than existing drugs like enoxacin. This highlights the potential of 4-fluoropyrrolidine derivatives in developing new antibacterial agents Egawa et al., 1984.
Antitumor Agents
Another aspect of 4-fluoropyrrolidine derivatives is their role in antitumor research. Tsuzuki et al. (2004) discussed the synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Among the derivatives, certain aminopyrrolidine derivatives at the C-7 position exhibited potent cytotoxic activity against tumor cell lines, underscoring the compound's relevance in cancer therapy Tsuzuki et al., 2004.
Organometallic Chemistry
In organometallic chemistry, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated for their anticancer potential. Some of these compounds showed cytotoxic effects against breast cancer cell lines, indicating the applicability of 4-fluoropyrrolidine derivatives in developing organometallic anticancer agents Butler et al., 2013.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets
Mode of Action
The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The fluorine atom, being a strong electron-withdrawing group, may influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological pathways , but further studies are required to elucidate the exact pathways influenced by this particular compound.
Pharmacokinetics
The presence of a fluorine atom can often enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Orientations Futures
The future directions for research on “4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Pyrrolidine derivatives are of interest in medicinal chemistry due to their presence in many bioactive compounds .
Propriétés
IUPAC Name |
4-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-4-2-7-1-3(4)5(8)9;/h3-4,7H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKXZFGXBURAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

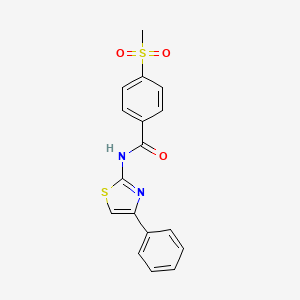
![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)
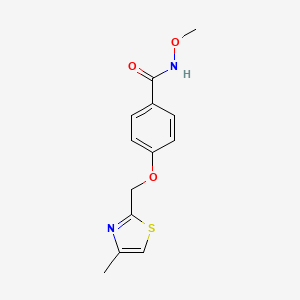
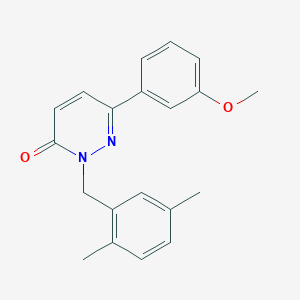
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)
![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2931595.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)
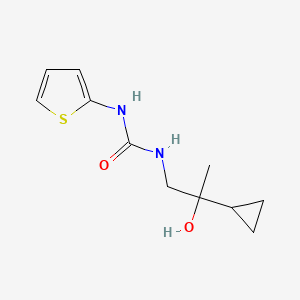
![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)
![5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2931601.png)

![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)